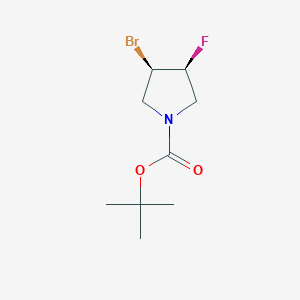

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel-

Description

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a halogenated pyrrolidine derivative featuring a five-membered nitrogen-containing heterocycle. Key structural attributes include:

- Protecting Group: A bulky tert-butyl ester (Boc) at the 1-position, improving stability and lipophilicity.

- Stereochemistry: Racemic (rel-) configuration (3R,4S), indicating a mixture of enantiomers.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFICPINAPXXEHE-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Stereoselective Synthesis of (3R,4S)-rel Configuration

Achieving the desired stereochemistry necessitates chiral auxiliaries or asymmetric catalysis . An organocatalyzed Mannich reaction using L-proline-derived catalysts generates anti- or syn-adducts with >97% ee, depending on solvent polarity. For the target compound, anti-selective conditions (e.g., chloroform, 4Å molecular sieves) favor the (3R,4S) configuration.

Enzymatic resolution offers an alternative, where lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, enriching ee to 99%.

Protective Group Chemistry: tert-Butoxycarbonyl (Boc) Installation

The 1,1-dimethylethyl ester group is introduced via Boc protection using tert-butyl chloroformate (Boc-Cl). Key steps include:

-

Dissolving the pyrrolidine intermediate in tetrahydrofuran (THF) at 0°C.

-

Adding Boc-Cl and a base (e.g., triethylamine) dropwise.

-

Stirring at room temperature for 12 hours, achieving >95% conversion.

Purification via bulk melting crystallization at 31°C removes unreacted reagents, yielding a pure Boc-protected product.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing the target compound:

Key Findings:

-

Michael addition offers superior stereocontrol but moderate yields.

-

Cyclization achieves high yields but requires rigorous bromination optimization.

-

Enzymatic resolution maximizes ee at the expense of yield.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates:

Chemical Reactions Analysis

Types of Reactions It Undergoes: 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester primarily undergoes:

Substitution Reactions: The bromo and fluoro groups can be substituted under various conditions, affecting the reactivity of the compound.

Reduction and Oxidation Reactions: These reactions can modify the functional groups, impacting the overall electronic properties.

Common Reagents and Conditions:

Nucleophiles and Electrophiles: For substitution reactions.

Reducing Agents: Such as hydrogen in the presence of a catalyst.

Oxidizing Agents: Like m-chloroperbenzoic acid for specific transformations.

Major Products Formed: These reactions lead to a diverse array of products, depending on the reagents used and the conditions applied.

Scientific Research Applications

Chemistry: Used as a chiral building block for synthesizing complex molecules.

Biology: Plays a role in studying enzyme-substrate interactions due to its unique chiral properties.

Industry: Utilized in creating specialized polymers and materials with unique properties.

Mechanism of Action

Mechanism of Effects: The compound's effects are determined by its interactions at the molecular level, typically involving enzyme binding sites or receptor interactions, mediated by its stereochemistry and electronic properties.

Molecular Targets and Pathways: The specific molecular targets include enzymes and receptors where it can act as an inhibitor or activator, thus influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The target compound is distinguished by its halogen substituents, which contrast with hydroxyl, amino, or ethoxy groups in analogues (Table 1).

Key Observations :

Ring System and Stereochemistry

- Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring offers higher ring strain and conformational rigidity compared to six-membered piperidine derivatives (e.g., CAS 374794-75-9). Piperidines exhibit greater flexibility, which may influence binding to enzymatic pockets .

- Stereochemical Impact : The (3R,4S)-rel- configuration introduces spatial positioning of substituents critical for enantioselective interactions. In contrast, racemic mixtures in analogues (e.g., CAS 708273-40-9) may lead to divergent biological activities .

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a fluorinated derivative of pyrrolidine that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications is crucial for advancing its use in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring substituted with a bromo and fluoro group, which significantly influences its biological activity. The presence of the fluorine atom enhances binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrFNO2 |

| Molecular Weight | 251.09 g/mol |

| CAS Number | Not specified |

| IUPAC Name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester |

| Stereochemistry | (3R,4S)-rel- |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It exhibits notable activity against various bacterial strains and fungi. For instance:

- Mycobacterium tuberculosis : The compound demonstrated significant inhibitory effects on the growth of this pathogen.

- Trypanosoma cruzi : In vitro studies indicated that it was effective against different life stages of this parasite, suggesting potential for treating Chagas disease.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorine atom is believed to enhance the compound's affinity for enzyme binding sites or receptor interactions, leading to modulation of biochemical pathways relevant to microbial growth and survival.

Study on Trypanocidal Activity

A study assessed the efficacy of the compound against Trypanosoma cruzi in vitro. The results showed:

- ED50 : The effective dose was found to be significantly lower than standard treatments.

- Cell Viability : The compound exhibited lower cytotoxicity on mammalian cells compared to its activity against trypomastigotes.

Study on Antimycobacterial Activity

Another investigation focused on the compound's activity against mycobacterial species:

- The compound was tested against multiple strains of Mycobacterium, showing promising results in inhibiting growth.

- Comparative analysis indicated that it outperformed several existing antimycobacterial agents in terms of potency and selectivity.

In Vitro Studies

In vitro assays have been pivotal in establishing the biological activity of this compound:

- Cytotoxicity Assays : Evaluated using V79 cell lines demonstrated a favorable safety profile.

- Antimicrobial Susceptibility Testing : Used standard broth microdilution methods to determine minimum inhibitory concentrations (MIC).

In Vivo Studies

Preliminary animal studies suggest potential therapeutic applications:

- Efficacy in reducing parasite load in infected models.

- Observations of reduced side effects compared to traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.